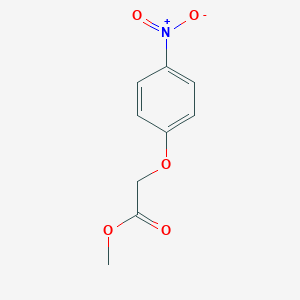

Methyl (4-nitrophenoxy)acetate

Overview

Description

Synthesis Analysis

Methyl (4-nitrophenoxy)acetate synthesis involves several chemical reactions, including the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group to yield the target compound. The synthesis process has been characterized by simplicity, employing readily available reagents and mild reaction conditions, which makes it suitable for industrial processes (Altowyan et al., 2022). Additionally, innovative synthesis methods involving geometrical isomers and their molecular conformations have been explored, providing insights into the compound's herbicidal activity (Hayashi & Kouji, 1990).

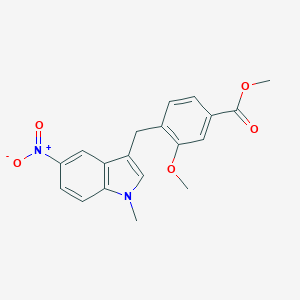

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied, revealing its crystalline form in the triclinic crystal system with detailed unit cell parameters provided by X-ray single crystal structure determination. This detailed structural analysis contributes to understanding the compound's interactions and stability (Altowyan et al., 2022).

Chemical Reactions and Properties

The chemical behavior of this compound showcases its reactivity in various chemical reactions. Notably, its involvement in the synthesis of geometric isomers with no significant difference in their herbicidal effects on broadleaf weeds demonstrates its functional versatility (Hayashi & Kouji, 1990). The compound's electrophilic aromatic substitution reactions further underscore its reactivity, providing valuable insights into the mechanisms of nitration of methylbenzenes (Gibbs et al., 1978).

Physical Properties Analysis

The physical properties of this compound, such as its crystalline form, melting point, and solubility, are crucial for its application in various domains. The compound's structure and interactions, elucidated through X-ray crystallography, offer a comprehensive understanding of its physical characteristics, influencing its stability and reactivity (Altowyan et al., 2022).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different reagents, stability under various conditions, and the nature of its derivatives, highlight its chemical versatility. Its ability to undergo a range of reactions, from electrophilic aromatic substitutions to complex formation with metals, underscores the compound's broad utility in chemical synthesis and applications (Gibbs et al., 1978); (He, 2013), (He, 2013).

Scientific Research Applications

Potential as an Anti-Inflammatory Agent : A novel aggregation of (4-nitrophenoxy)acetic acid and its dioxomolybdenum(VI) complex has been shown to have potential as a novel anti-inflammatory agent (Xiao-qiang He, 2013).

Detection of Metabolites in Mice Urine : A study developed and validated an HPLC method for detecting 3-methyl-4-nitrophenol in mice urine, enabling detection of low concentrations, which is significant in understanding the metabolism of certain substances (A. S. Surur et al., 2015).

Bioaccumulation and Toxicology in Freshwater Ecosystems : The bioaccumulation of methyl parathion in freshwater ecosystems, indicating potential liver damage, is another area of study. This highlights the environmental impact and risks associated with certain chemical compounds (M. Y. De La Vega Salazar et al., 1997).

Synthesis of Halo-Nitrocyclohexa-dienones : Research has also explored the formation of 4-halo-4-nitrocyclohexa-2,5-dienones through the nitration of p-halophenols and p-halophenyl acetates, which is important in organic chemistry and synthesis (R. Clewley et al., 1989).

Enzyme Substrates Synthesis : The chemical synthesis and characterization of new phosphate, sulfate, and acetate esters of 3-(p-nitrophenoxy)-1,2-propanediol and other compounds have been studied, which is crucial in the development of hydrolytic enzyme substrates (D. Rammler et al., 1973).

Improved Synthesis for Industrial Processes : A new method for synthesizing 2-(2-nitrophenoxy) acetic acid suitable for industrial processes has been developed, offering convenience and mild reaction conditions (H. Dian, 2012).

properties

IUPAC Name |

methyl 2-(4-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVXTAUUUUCLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351448 | |

| Record name | methyl (4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19786-48-2 | |

| Record name | methyl (4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

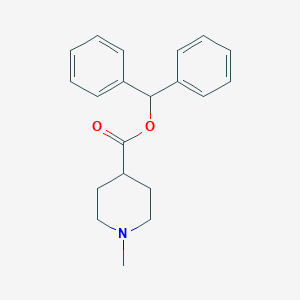

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)